molecular formula C8H20O3Sn B15175208 Stannane, triethoxyethyl- CAS No. 1067-37-4

Stannane, triethoxyethyl-

Cat. No.: B15175208
CAS No.: 1067-37-4
M. Wt: 282.95 g/mol
InChI Key: OXFDIVQDJONSQI-UHFFFAOYSA-N
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Description

"Stannane, triethoxyethyl-" (hypothetical structure: R₃Sn-CH₂CH₂(OEt)₃) is an organotin compound characterized by a triethoxyethyl substituent bonded to a tin atom. These derivatives are typically synthesized via acetal exchange reactions or transmetalation strategies, serving as masked hydroxymethyl anion equivalents in organic synthesis . The triethoxyethyl group likely enhances solubility in polar solvents and modulates reactivity compared to simpler alkyltin derivatives.

Properties

CAS No.

1067-37-4

Molecular Formula

C8H20O3Sn

Molecular Weight

282.95 g/mol

IUPAC Name

triethoxy(ethyl)stannane

InChI

InChI=1S/3C2H5O.C2H5.Sn/c3*1-2-3;1-2;/h3*2H2,1H3;1H2,2H3;/q3*-1;;+3

InChI Key

OXFDIVQDJONSQI-UHFFFAOYSA-N

Canonical SMILES

CCO[Sn](CC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, triethoxyethyl- can be synthesized through the reaction of triethoxyethyl chloride with tin hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction is as follows:

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Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Reactivity Profiles:
  • Hydroxymethyl Anion Equivalents: Tributyl[(methoxymethoxy)methyl]stannane generates α-alkoxymethyllithium upon transmetalation, enabling carbonyl additions (e.g., ketone hydroxymethylation) .
  • Cross-Coupling Efficiency : Stannanes generally outperform silanes in Stille couplings but are less efficient than germanes under fluoride-promoted conditions . For example, phenylgermanes achieve >90% coupling yields vs. ~70% for stannanes in aryl halide reactions .

Physical Properties and Stability

  • Solubility : Ethoxy groups improve solubility in polar solvents (e.g., THF, dioxane), critical for homogeneous reaction conditions .
  • Thermal Stability: Polymeric stannanes (e.g., poly(dibutyl)stannane, ) decompose above 200°C, whereas monomeric derivatives like Tributyl(1-methoxyethenyl)stannane remain stable at room temperature .

Key Research Findings

Efficiency in Coupling Reactions: Stannanes require stoichiometric palladium catalysts, whereas germanes achieve catalytic turnover in fluoride-mediated couplings .

Functional Group Tolerance : Tributyl[(methoxymethoxy)methyl]stannane tolerates esters and nitriles, making it versatile for complex molecule synthesis .

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